Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.: 1013937-97-7
VCID: VC2848903
InChI: InChI=1S/C13H25ClN4O3/c1-13(2,3)21-12(20)17-11(8-16-18-15)7-10(9-19)5-4-6-14/h10-11,19H,4-9H2,1-3H3,(H,17,20)/t10-,11+/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC(CCCCl)CO)CN=[N+]=[N-]
Molecular Formula: C13H25ClN4O3
Molecular Weight: 320.81 g/mol

Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester

CAS No.: 1013937-97-7

Cat. No.: VC2848903

Molecular Formula: C13H25ClN4O3

Molecular Weight: 320.81 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester - 1013937-97-7

Specification

CAS No. 1013937-97-7
Molecular Formula C13H25ClN4O3
Molecular Weight 320.81 g/mol
IUPAC Name tert-butyl N-[(2S,4R)-1-azido-7-chloro-4-(hydroxymethyl)heptan-2-yl]carbamate
Standard InChI InChI=1S/C13H25ClN4O3/c1-13(2,3)21-12(20)17-11(8-16-18-15)7-10(9-19)5-4-6-14/h10-11,19H,4-9H2,1-3H3,(H,17,20)/t10-,11+/m1/s1
Standard InChI Key QXNMWPIIBNGZMI-MNOVXSKESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](C[C@@H](CCCCl)CO)CN=[N+]=[N-]
SMILES CC(C)(C)OC(=O)NC(CC(CCCCl)CO)CN=[N+]=[N-]
Canonical SMILES CC(C)(C)OC(=O)NC(CC(CCCCl)CO)CN=[N+]=[N-]

Introduction

Chemical Identity and Nomenclature

Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester is a complex organic molecule with several functional groups. The compound is characterized by the following identifiers:

ParameterInformation
CAS Registry Number1013937-97-7
IUPAC Nametert-butyl N-[(2S,4R)-1-azido-7-chloro-4-(hydroxymethyl)heptan-2-yl]carbamate
Alternative Names- 1,1-Dimethylethyl N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]carbamate
- tert-butyl (2S,4R)-1-azido-7-chloro-4-(hydroxymethyl)heptan-2-ylcarbamate
Molecular FormulaC₁₃H₂₅ClN₄O₃
Molecular Weight320.81 g/mol
InChIInChI=1S/C13H25ClN4O3/c1-13(2,3)21-12(20)17-11(8-16-18-15)7-10(9-19)5-4-6-14/h10-11,19H,4-9H2,1-3H3,(H,17,20)/t10-,11+/m1/s1
InChIKeyQXNMWPIIBNGZMI-MNOVXSKESA-N
SMILESCC(C)(C)OC(=O)NC@@HCN=[N+]=[N-]

The compound contains multiple stereogenic centers, with specific (1S,3R) or equivalently (2S,4R) stereochemistry as indicated in different naming conventions .

Structural Characteristics

Functional Groups

The molecule contains several important functional groups that define its chemical behavior:

Functional GroupPosition in Molecule
tert-Butoxycarbonyl (Boc)Protecting group on nitrogen
Azide (-N₃)At the C-1 position (azidomethyl)
Hydroxyl (-OH)At the C-3 position (hydroxymethyl)
Chloro (-Cl)At the terminal carbon (C-6)
Carbamate (-NHCOO-)Linking the tert-butyl group to the nitrogen

Stereochemistry

The compound features two stereogenic centers with defined absolute configurations:

  • (1S) configuration at carbon 1 (or 2S in alternative numbering)

  • (3R) configuration at carbon 3 (or 4R in alternative numbering)

This stereochemical configuration is important for biological activity and specificity in potential applications .

Physical Properties

While specific experimental data for this exact compound is limited in the available literature, some computed properties can provide insight into its physical characteristics:

PropertyValueMethod
XLogP3-AAApproximately 3Computed partition coefficient
Hydrogen Bond Donor Count1Number of H atoms attached to O, N, or F atoms
Hydrogen Bond Acceptor Count4Number of O and N atoms
Rotatable Bond Count5Single bonds not in rings that can rotate freely
Exact Mass320.16165 DaComputed from atomic composition

The compound is likely to be a white to off-white solid at room temperature, as is typical for many similar carbamate compounds .

Applications and Research Significance

The compound Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester likely has significance in several areas:

Building Block in Synthesis

The presence of multiple functional groups (azide, Boc-protected amine, primary alcohol, alkyl chloride) makes this compound a versatile building block for further transformations:

  • The azide group can participate in click chemistry (copper-catalyzed azide-alkyne cycloadditions)

  • The Boc group can be selectively removed under acidic conditions

  • The primary alcohol can be oxidized or converted to other functional groups

  • The terminal chloride provides a site for further functionalization

Pharmaceutical Intermediate

The specific stereochemistry and functional group arrangement suggests this compound may serve as an intermediate in the synthesis of complex pharmaceuticals. Similar functionalized structures appear in various bioactive compounds .

Chemical Reactivity

Azide Reactivity

The azidomethyl group represents one of the most versatile functional groups in the molecule:

  • Click Chemistry: Can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles

  • Staudinger Reaction: Can react with phosphines to form iminophosphoranes, which hydrolyze to amines

  • Thermal Decomposition: Can decompose with nitrogen evolution when heated

  • Reduction: Can be reduced to amines using reagents like lithium aluminum hydride or through catalytic hydrogenation

Hydroxyl and Chloro Functionality

These groups provide additional sites for chemical transformation:

  • The primary alcohol can undergo oxidation, esterification, or etherification

  • The terminal chloride can participate in nucleophilic substitution reactions

Analytical Characterization

Spectroscopic Properties

Expected spectroscopic characteristics for Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester include:

Analytical MethodExpected Features
IR Spectroscopy- Strong azide absorption around 2100 cm⁻¹
- Carbamate C=O stretch around 1700 cm⁻¹
- NH stretch around 3300 cm⁻¹
- OH stretch around 3400-3600 cm⁻¹
¹H NMR- tert-Butyl singlet around 1.4-1.5 ppm
- Characteristic patterns for methylene protons
- Hydroxyl proton (exchangeable)
- Carbamate NH proton around 4.5-5.5 ppm
¹³C NMR- Carbamate carbonyl around 155-157 ppm
- tert-Butyl carbons around 28 ppm (CH₃) and 79-80 ppm (quaternary)
- Stereocenters with characteristic chemical shifts
Mass Spectrometry- Molecular ion [M]⁺ at m/z 320- Characteristic fragmentation including loss of tert-butyl (m/z -57)- Loss of N₂ from azide group

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